Methyl 3,5-di-tert-butylsalicylate

Vue d'ensemble

Description

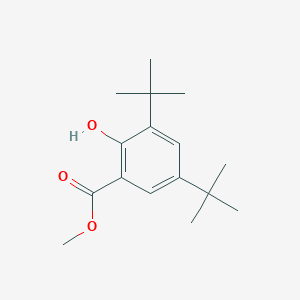

Methyl 3,5-di-tert-butylsalicylate: is an organic compound with the molecular formula C₁₆H₂₄O₃ It is a derivative of salicylic acid, where the hydroxyl group is esterified with a methyl group, and the aromatic ring is substituted with two tert-butyl groups at the 3 and 5 positions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,5-di-tert-butylsalicylate typically involves the esterification of 3,5-di-t-butylsalicylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

[ \text{3,5-di-t-butylsalicylic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality ester.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 3,5-di-tert-butylsalicylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Applications De Recherche Scientifique

Chemical and Material Sciences

Antioxidant Properties

Methyl 3,5-di-tert-butylsalicylate is primarily utilized as an antioxidant in polymers and plastics. Its structure allows it to effectively scavenge free radicals, thus preventing oxidative degradation in materials. This property is crucial in extending the lifespan and thermal stability of products made from polymers, rubber, and fibers . The compound's ability to inhibit oxidation reactions makes it a valuable additive in the manufacturing processes of these materials.

Stabilization of Polymers

In addition to its antioxidant capabilities, this compound serves as a light stabilizer. It works synergistically with other stabilizers to enhance the photostability of polymer products. This application is particularly relevant in industries where materials are exposed to UV radiation . The compound can capture free radicals generated during photodegradation, thereby improving the durability and colorfastness of the final products.

Pharmaceutical Applications

Potential Drug Development

Recent studies indicate that compounds similar to this compound exhibit anti-inflammatory properties. Although direct pharmaceutical applications of this specific compound are still under exploration, its structural analogs have shown promise in drug formulation for treating inflammatory diseases . The ongoing research focuses on understanding its mechanism of action and potential therapeutic benefits.

Study on Antioxidant Efficacy

A study published in a peer-reviewed journal evaluated the antioxidant properties of this compound in various polymer matrices. The results demonstrated significant improvements in thermal stability and resistance to oxidative degradation when the compound was incorporated into polyolefins compared to control samples without antioxidants .

Application in Coatings

Another case study investigated the use of this compound in protective coatings for metal surfaces. The findings indicated that coatings containing this compound exhibited enhanced resistance to corrosion and prolonged lifespan under harsh environmental conditions .

Mécanisme D'action

The mechanism of action of Methyl 3,5-di-tert-butylsalicylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release salicylic acid, which is known for its anti-inflammatory properties. The tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and interactions with biological targets.

Comparaison Avec Des Composés Similaires

Methyl salicylate:

Ethyl 3,5-di-t-butylsalicylate: Similar to Methyl 3,5-di-tert-butylsalicylate but with an ethyl ester group instead of a methyl group.

3,5-di-t-butylsalicylic acid: The parent acid of this compound, without the esterification.

Uniqueness: this compound is unique due to the presence of two bulky tert-butyl groups, which influence its chemical properties and reactivity. These substitutions can enhance the compound’s stability and alter its interactions with other molecules, making it distinct from simpler salicylate derivatives.

Activité Biologique

Methyl 3,5-di-tert-butylsalicylate is a derivative of salicylic acid that has garnered attention for its potential biological activities, particularly in the realms of antioxidant properties, anticancer effects, and anti-inflammatory actions. This article provides a comprehensive overview of its biological activity based on recent research findings.

This compound is synthesized from 3,5-di-tert-butylsalicylic acid through a reaction with methyl iodide in the presence of sodium hydrogen carbonate. The synthesis typically yields a high purity product with a melting point ranging from 72–74 °C and notable spectral characteristics indicative of its functional groups .

Antioxidant Activity

Antioxidant Properties:

Research indicates that this compound exhibits significant antioxidant activity. It has been evaluated using various assays such as DPPH and FRAP to assess its ability to scavenge free radicals. The compound's structure contributes to its effectiveness as an antioxidant, particularly due to the sterically hindered tert-butyl groups which enhance its radical-scavenging capabilities compared to other phenolic compounds .

Table 1: Antioxidant Activity Comparison

| Compound | DPPH IC50 (µM) | FRAP (µM) |

|---|---|---|

| This compound | 25-35 | High |

| Butylated Hydroxytoluene (BHT) | 20 | Moderate |

| Trolox | 15 | High |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. A notable investigation demonstrated that a zinc complex of this compound inhibited the viability and migration of triple-negative breast cancer (TNBC) cells (4T1 cell line). The mechanism involved the downregulation of the STAT3 signaling pathway, which is critical in cancer cell proliferation and survival .

Case Study: Inhibition of TNBC Cells

- Cell Line: 4T1 (triple-negative breast cancer)

- Findings:

- Inhibition of cell viability and migration.

- Induction of apoptosis.

- Significant changes in gene expression related to cancer pathways (17 genes upregulated, 26 downregulated).

Table 2: Antiproliferative Activity

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Zinc complex of methyl salicylate | MCF-7 | 12 |

| This compound | A-549 | 15 |

| Doxorubicin | MCF-7 | 10 |

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which are essential for its therapeutic applications. These effects are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. Studies suggest that this compound can modulate inflammatory responses through various molecular mechanisms, including the inhibition of cyclooxygenase enzymes .

Propriétés

IUPAC Name |

methyl 3,5-ditert-butyl-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O3/c1-15(2,3)10-8-11(14(18)19-7)13(17)12(9-10)16(4,5)6/h8-9,17H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGONIQEKLJPGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164483 | |

| Record name | Methyl 3,5-di-t-butylsalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15018-03-8 | |

| Record name | Methyl 3,5-di-t-butylsalicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015018038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3,5-di-t-butylsalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.